molecular formula C30H46O B1603113 4-Octadecyloxybiphenyl CAS No. 376609-78-8

4-Octadecyloxybiphenyl

Cat. No.: B1603113
CAS No.: 376609-78-8
M. Wt: 422.7 g/mol
InChI Key: WJPFTOGDAJEWPP-UHFFFAOYSA-N
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Description

4-Octadecyloxybiphenyl, also known as Biphenyl-4-yl Octadecyl Ether, is a chemical compound with the molecular formula C30H46O and a molecular weight of 422.70 g/mol . This compound is characterized by its long alkyl chain attached to a biphenyl core, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octadecyloxybiphenyl is typically synthesized through the reaction of octadecyl bromide with biphenyl-4-ol under suitable conditions. The reaction involves the nucleophilic substitution of the bromide by the hydroxyl group of biphenyl-4-ol, forming the ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecyloxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid, octadecanoic acid.

    Reduction: Cyclohexyl derivatives.

    Substitution: Biphenyl-4-ol, octadecanol.

Scientific Research Applications

4-Octadecyloxybiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octadecyloxybiphenyl is primarily related to its structural properties. The long alkyl chain imparts hydrophobic characteristics, while the biphenyl core provides rigidity and stability. This combination allows the compound to interact with lipid bilayers and other hydrophobic environments, making it useful in applications like liquid crystals and membrane studies .

Comparison with Similar Compounds

Uniqueness: 4-Octadecyloxybiphenyl stands out due to its optimal chain length, which balances hydrophobicity and molecular stability. This makes it particularly effective in applications requiring amphiphilic properties and structural rigidity, such as in the synthesis of liquid crystals and studies involving membrane interactions.

Properties

IUPAC Name

1-octadecoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFTOGDAJEWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628801
Record name 4-(Octadecyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376609-78-8
Record name 4-(Octadecyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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